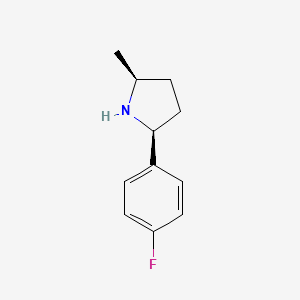
(2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluorophenyl group attached to the second carbon and a methyl group attached to the fifth carbon of the pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-fluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The reaction between 4-fluorobenzaldehyde and (S)-proline under suitable conditions leads to the formation of an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Reduction: The Schiff base is reduced to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution Reagents: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, leading to altered biochemical pathways.
Signal Transduction: Affecting signal transduction pathways, resulting in changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-2-(4-Chlorophenyl)-5-methylpyrrolidine: Similar structure with a chlorine atom instead of a fluorine atom.
(2S,5S)-2-(4-Bromophenyl)-5-methylpyrrolidine: Similar structure with a bromine atom instead of a fluorine atom.
(2S,5S)-2-(4-Methylphenyl)-5-methylpyrrolidine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of (2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine lies in its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
(2S,5S)-2-(4-fluorophenyl)-5-methylpyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9/h3-6,8,11,13H,2,7H2,1H3/t8-,11-/m0/s1 |
InChI-Schlüssel |
XNIGAIJJLSEEEL-KWQFWETISA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC1CCC(N1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















